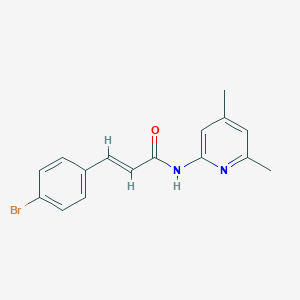![molecular formula C19H15FN2OS B5810667 N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)
N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide is a chemical compound commonly known as FPTB. It is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. FPTB has gained attention due to its unique chemical structure and its ability to interact with specific targets in the body.
Mecanismo De Acción
FPTB works by binding to specific targets in the body, including enzymes and proteins, and inhibiting their activity. It has been shown to inhibit the activity of several important enzymes and proteins, including histone deacetylases, which play a critical role in the development and progression of cancer and other diseases. FPTB has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
FPTB has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. FPTB has also been shown to modulate the immune system, which may have implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPTB has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying disease mechanisms. FPTB also has high selectivity for specific targets in the body, which reduces the risk of off-target effects. However, FPTB also has limitations, including its potential toxicity and the need for further optimization to improve its efficacy and bioavailability.
Direcciones Futuras
There are several potential future directions for the use of FPTB in scientific research. One area of interest is the development of FPTB-based therapies for cancer and other diseases. FPTB may also be used as a tool to study the mechanisms of disease and to identify new targets for drug development. Further optimization of FPTB may also improve its efficacy and bioavailability, making it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of FPTB involves a multistep process that starts with the preparation of 2-fluorobenzaldehyde and 2-pyridinyl thiomethylamine. These two compounds are then reacted together in the presence of a catalyst to form the final product, FPTB. The synthesis of FPTB has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
FPTB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of specific enzymes and proteins that play a critical role in the development and progression of these diseases. FPTB has also been used as a tool in scientific research to study the mechanisms of disease and to identify new targets for drug development.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-(pyridin-2-ylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c20-16-5-1-2-6-17(16)22-19(23)15-10-8-14(9-11-15)13-24-18-7-3-4-12-21-18/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGCBZCSNFMLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)
![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)


![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)

![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)
![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)
![2-(2,4-dichlorophenyl)-N'-[(2-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5810657.png)


![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)